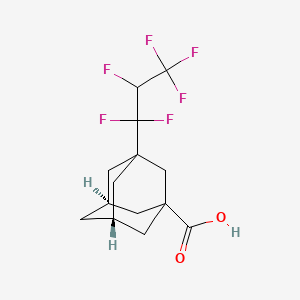
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid is a complex organic compound characterized by its unique adamantane structure substituted with a hexafluoropropyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane derivatives. One common approach includes the introduction of the hexafluoropropyl group through a Friedel-Crafts alkylation reaction, followed by the oxidation of the resulting intermediate to introduce the carboxylic acid group. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The hexafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or anhydrides, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The hexafluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the hexafluoropropyl group, resulting in different chemical properties and applications.
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane:
Uniqueness
The presence of both the hexafluoropropyl group and the carboxylic acid group in (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid makes it unique. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C14H16F6O2 |
|---|---|
分子量 |
330.27 g/mol |
IUPAC名 |
(5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22)/t7-,8+,9?,11?,12? |
InChIキー |
GLJDZZQQPFAEPQ-GQPGPOQHSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride](/img/structure/B13823473.png)
![N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine](/img/structure/B13823480.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-](/img/structure/B13823487.png)
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
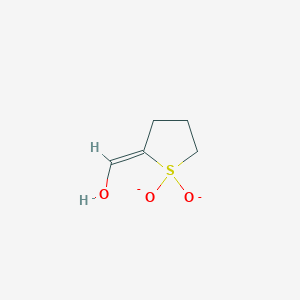
![1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13823516.png)
![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)
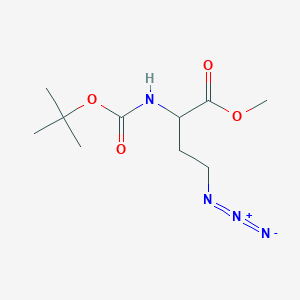
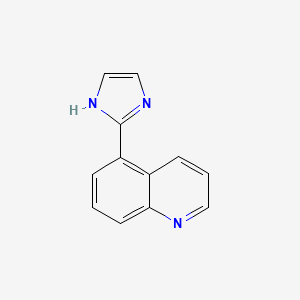
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
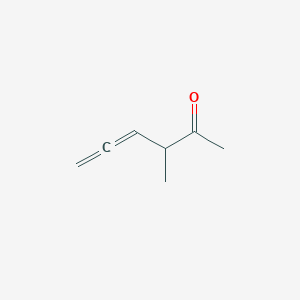
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
